molecular formula C6H11NO2 B13269501 Hexahydro-[1,3]dioxolo[4,5-c]pyridine

Hexahydro-[1,3]dioxolo[4,5-c]pyridine

Cat. No.: B13269501
M. Wt: 129.16 g/mol
InChI Key: FWHVMHTVTQTKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-[1,3]dioxolo[4,5-c]pyridine (CAS: 1779370-08-9) is a bicyclic heterocyclic compound with a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. The compound features a dioxolane ring fused to a partially saturated pyridine ring, conferring both lipophilic and polar characteristics. Key physical properties include a predicted boiling point of 203.3±35.0 °C, density of 1.087±0.06 g/cm³, and a pKa of 8.96±0.20 . It is frequently employed as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of protected lactams and glycosylation precursors (e.g., in tunicamycin synthesis) .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine

InChI

InChI=1S/C6H11NO2/c1-2-7-3-6-5(1)8-4-9-6/h5-7H,1-4H2

InChI Key

FWHVMHTVTQTKIC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1OCO2

Origin of Product

United States

Preparation Methods

Acid-Mediated Cyclodehydration

A serendipitous yet efficient route involves the acid-catalyzed cyclodehydration of N-substituted-4,4-ethylenedioxy-3-[(1,3-benzodioxol-5-yloxy)methyl]piperidines. This method proceeds via three sequential steps:

  • Deprotection : Removal of the ethylenedioxy ketal group under acidic conditions (e.g., HCl or H₂SO₄).
  • Cyclization : Intramolecular nucleophilic attack by the aromatic ring on the protonated carbonyl, forming the fused bicyclic system.
  • Dehydration : Elimination of water to stabilize the aromatic heterocycle.

Key Observations :

  • Catalyst : Strong acids (e.g., HCl) enhance cyclization efficiency.
  • Temperature : Reactions at 80–100°C favor product formation but require controlled conditions to avoid side products.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve intramolecular interactions.

Representative Reaction Pathway :

  • Starting Material : N-Benzyl-4,4-ethylenedioxy-3-[(1,3-benzodioxol-5-yloxy)methyl]piperidine.
  • Acid Treatment : 20% HCl at reflux for 6–8 hours.
  • Product : N-Benzyl-1,2,3,4-tetrahydrodioxolo-5H-benzopyrano[3,4-c]pyridine.

Hydrogenation and Stereochemical Resolution

Saturated derivatives (e.g., cis-1,3,4,4a,5,10b-hexahydrobenzopyrano[3,4-c]pyridine) are synthesized via catalytic hydrogenation:

  • Conditions : 10% Pd/C in methanol-HCl under H₂ (50 psi).
  • Outcome : Full reduction of the pyridine ring to a piperidine system, yielding cis-configured products.

Enantiomer Resolution :

  • Chiral Agent : D-(-)-Mandelic acid.
  • Result : Isolation of optically pure (S,S)-enantiomers confirmed by X-ray crystallography.

Mechanistic Insights

  • Cyclization Driver : Activation of the carbonyl group via protonation facilitates nucleophilic attack by the electron-rich aromatic ring.
  • Steric Effects : Bulky N-substituents (e.g., benzyl) hinder side reactions, improving yield.
  • Dehydration : Stabilizes the conjugated π-system, favoring aromaticity in the pyridine ring.

Optimization Challenges

  • Byproduct Formation : Competing dimerization or over-reduction requires precise control of reaction time and stoichiometry.
  • Solvent Polarity : Higher polarity solvents (e.g., DMSO) improve azide substitution kinetics but may complicate purification.

Chemical Reactions Analysis

Hexahydro-[1,3]dioxolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hexahydro-[1,3]dioxolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydro-[1,3]dioxolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to enzymes or receptors, leading to changes in biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds
Compound Boiling Point (°C) Density (g/cm³) pKa clogP
This compound 203.3±35.0 1.087±0.06 8.96 ~1.5*
2-Methyloxazolo[4,5-c]pyridine 232 (predicted) 1.229 N/A ~1.23
[1,3]Dioxolo[4,5-b]pyridine (58) N/A N/A N/A 3.6–5.0

*Estimated based on molecular structure.

Biological Activity

Hexahydro-[1,3]dioxolo[4,5-c]pyridine is a bicyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines dioxole and pyridine moieties. The molecular formula is C6H10ClNO3C_6H_{10}ClNO_3, with a molecular weight of approximately 179.60 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to diverse biological effects. The exact pathways involved depend on the context of use and the specific biological system being studied.

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.25 mg/mL
Staphylococcus aureus0.5 mg/mL
Pseudomonas aeruginosa0.3 mg/mL

These findings suggest its potential as a lead compound for developing new antibacterial agents .

2. Anticancer Activity

Research has highlighted the anticancer potential of this compound derivatives. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)
A549 (Lung)6.31
MCF-7 (Breast)7.95
HCT-116 (Colon)Notable inhibition observed

These results indicate that certain derivatives possess promising cytotoxicity and warrant further investigation for their use in cancer therapy .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective properties. It has been studied for its potential to modulate neurotransmitter systems in the brain, which could be beneficial in treating neurodegenerative disorders.

Case Studies

Several case studies have explored the biological activities of this compound:

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various derivatives against resistant bacterial strains. Results indicated that some derivatives were more effective than standard antibiotics like streptomycin and ciprofloxacin .
  • Cytotoxicity Assessment : In an anticancer study published in Nature Scientific Reports, compounds derived from this compound were tested against multiple cancer cell lines, revealing significant cytotoxic effects that support further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexahydro-[1,3]dioxolo[4,5-c]pyridine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives typically involves cyclization reactions starting from substituted pyridine precursors. For example, the hydrochloride salt can be synthesized via acid-catalyzed ring closure of dihydroxy pyridine intermediates under reflux conditions . Key factors affecting yield include:

  • Catalyst selection : Use of HCl or H₂SO₄ improves cyclization efficiency.
  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may require controlled conditions to avoid side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How can researchers characterize the bicyclic structure and confirm the presence of dioxole and pyridine moieties?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR can identify protons and carbons in the dioxole (δ 4.2–5.1 ppm for methylenedioxy groups) and pyridine (δ 7.5–8.5 ppm for aromatic protons) rings .
  • X-ray crystallography : Resolves the fused bicyclic system, confirming bond angles and stereochemistry .
  • Mass spectrometry : High-resolution MS (e.g., ESI-MS) validates the molecular formula (e.g., C₆H₁₀ClNO₃ for the hydrochloride salt) .

Q. What solvent systems are most effective for improving the solubility of this compound derivatives in biological assays?

  • Methodological Answer : The hydrochloride salt form enhances aqueous solubility due to ionic interactions. For non-polar derivatives, use:

  • Co-solvents : DMSO (≤10% v/v) in PBS for in vitro assays.
  • Surfactants : Polysorbate-80 (0.1–1%) for lipophilic analogs.
  • pH adjustment : Buffers at pH 5–6 stabilize protonated forms .

Advanced Research Questions

Q. How should researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer : Mechanistic studies should integrate:

  • Target identification : Use affinity chromatography or pull-down assays with tagged derivatives to isolate binding proteins .
  • Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀) using fluorogenic substrates relevant to the compound’s putative targets (e.g., kinases or oxidoreductases) .
  • Computational docking : Model interactions with active sites (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Q. When encountering contradictory data on the compound’s bioactivity across studies, what analytical approaches can resolve such discrepancies?

  • Methodological Answer : Contradictions may arise from structural analogs or assay variability. Resolve by:

  • Structural validation : Confirm compound identity via LC-MS and NMR to rule out impurities .

  • Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines).

  • Meta-analysis : Evaluate substituent effects using a comparative table (see Table 1) to identify structural determinants of activity .

    Table 1: Structural Comparisons of Related Compounds

    CompoundKey Structural FeaturesBioactivity Notes
    This compoundBicyclic, methylenedioxy groupHigh solubility (HCl salt); moderate kinase inhibition
    [1,3]Dioxolo[4,5-b]pyridineUnsaturated pyridine ringLower solubility; weak activity
    Dihydropyridine derivativesPartially saturated ringCalcium channel blocking; distinct SAR

Q. What strategies can mitigate challenges in synthesizing enantiomerically pure this compound derivatives?

  • Methodological Answer : Chirality can be controlled via:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric cyclization .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures .
  • HPLC purification : Chiral columns (e.g., Chiralpak IA) achieve >99% enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.